N-(1-苯乙基)丙-2-胺

描述

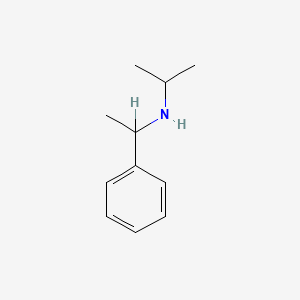

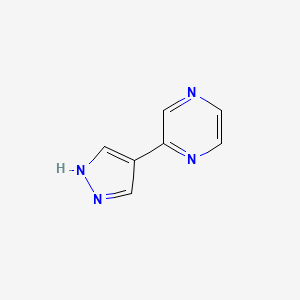

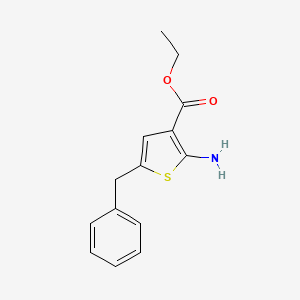

N-(1-phenylethyl)propan-2-amine is a chemical compound that is part of a broader class of organic compounds known as phenylethylamines. These compounds are characterized by the presence of an ethyl chain attached to a phenyl ring and an amine group. The specific structure and substituents on the phenylethylamine backbone can significantly influence the chemical and biological properties of these compounds.

Synthesis Analysis

The synthesis of derivatives of N-(1-phenylethyl)propan-2-amine has been explored in several studies. For instance, the synthesis and structure-activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives have been designed from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine hydrochloride, with variations in the alkyl group leading to compounds with potent and selective sigma(1) affinity . Additionally, the synthesis of analogues of 4-amino-N-(1-phenylethyl)benzamide has been studied, where modifications to the amino group and the 1-phenylethyl group resulted in changes in anticonvulsant potency .

Molecular Structure Analysis

The molecular structure of compounds related to N-(1-phenylethyl)propan-2-amine has been analyzed in various studies. For example, two polymorphs of N-phenylpyridin-4-amine have been reported, showing different crystal structures but similar molecular conformations . The crystal structures of butyrate and 1,3-dioxane derivatives have also been characterized, providing insights into the molecular arrangements and hydrogen bonding patterns .

Chemical Reactions Analysis

The chemical reactivity of N-(1-phenylethyl)propan-2-amine derivatives can be influenced by the substituents on the phenylethylamine core. For instance, the introduction of N-phenyl substitutions on trans-4-aminostilbene derivatives has been shown to lead to a more planar ground-state geometry, affecting the absorption and fluorescence spectra and reducing photoisomerization quantum yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(1-phenylethyl)propan-2-amine derivatives are closely related to their molecular structure. The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments have been reported, with X-ray diffraction analysis revealing the influence of the environment on the conformations of the amine fragments . Additionally, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, demonstrates the importance of stereochemistry in the physical and chemical properties of these compounds .

科学研究应用

药物合成

N-(1-苯乙基)丙-2-胺: 被用于合成对映体纯药物样化合物。 转氨酶 (TAs) 被用作生物催化剂,用于从前手性酮直接合成药学相关的二取代1-苯丙-2-胺 。 这种方法环保且经济优势,能够以高转化率和优异的对映体过量 (ee) 生产对映体,这对活性药物成分至关重要 .

手性拆分剂

手性胺,例如N-(1-苯乙基)丙-2-胺,常被用作对映体分离的拆分剂。 这在制药行业尤其重要,因为化合物的手性会极大地影响其药理活性 .

认知功能增强

研究表明,N-(1-苯乙基)丙-2-胺的衍生物,特别是L-苯丙胺对映体,可以改善多发性硬化症患者的认知功能 。 这种应用突出了该化合物在神经治疗中的潜力。

神经系统疾病的治疗

含有苯丙胺及其相关化合物(包括N-(1-苯乙基)丙-2-胺)的两种对映体的商业药物被用于治疗肥胖症、帕金森病、嗜睡症和注意力缺陷多动障碍 (ADHD) 等疾病 .

良性前列腺增生症药物

该化合物已被发现存在于像坦索罗辛这样的药物中,坦索罗辛用于治疗良性前列腺增生症。 此类药物的合成通常需要对映体纯胺,突出了N-(1-苯乙基)丙-2-胺在该治疗领域的重要性 .

生物催化研究

N-(1-苯乙基)丙-2-胺: 作为生物催化研究中的底物,特别是在涉及转氨酶的研究中。 这些酶催化氨基的转移,这是许多生物活性分子合成中的基本反应 .

不对称合成

该化合物在不对称合成过程中至关重要,不对称合成的目标是生产手性分子的单一对映体。 这是通过动力学拆分和动态动力学拆分等方法实现的,这些方法对于创建对映体纯物质至关重要 .

减少环境影响

使用转氨酶合成N-(1-苯乙基)丙-2-胺代表了一种绿色化学方法。 它通过避免使用重金属和最大程度地减少废物来减少对环境的影响,符合化学制造的可持续发展原则 .

安全和危害

作用机制

Target of Action

N-(1-phenylethyl)propan-2-amine primarily targets the Amine oxidase [flavin-containing] B . This enzyme catalyzes the oxidative deamination of biogenic and xenobiotic amines and has important functions in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .

Mode of Action

It is known that the compound interacts with its target enzyme, possibly inhibiting its function . This interaction could lead to changes in the metabolism of certain amines, potentially affecting neurological and vascular function.

Biochemical Pathways

Given its target, it is likely that the compound affects pathways involving the metabolism of biogenic and xenobiotic amines .

Result of Action

Given its target, it is likely that the compound could affect neurological and vascular function .

属性

IUPAC Name |

N-(1-phenylethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUIZDLZUZDWJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396683 | |

| Record name | N-(1-phenylethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87861-38-9, 19302-16-0 | |

| Record name | N-(1-phenylethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylethyl)(propan-2-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)

![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)